Cdc25A (80-93) (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cdc25A is a dual-specificity phosphatase critical for cell cycle progression, particularly in the G1/S transition. The peptide fragment Cdc25A (80-93) corresponds to residues 80–93 of the full-length protein, located within its regulatory domain. Cdc25A activates cyclin-dependent kinases (CDKs) by dephosphorylating inhibitory residues (Tyr15/Thr14), enabling cell cycle progression . Overexpression of Cdc25A is oncogenic and observed in diverse cancers (e.g., hepatocellular, breast, and ovarian carcinomas), correlating with poor prognosis . Its degradation is tightly regulated by DNA damage checkpoints via Chk1/2-mediated phosphorylation and ubiquitin-proteasome pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc25A (80-93) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Cdc25A (80-93) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Cdc25A (80-93) (human) undergoes various chemical reactions, primarily involving its amino acid residues. Some common reactions include:

Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other residues to study the structure-activity relationship.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

Therapeutic Targeting of Cdc25A

Cdc25A has emerged as a significant therapeutic target in oncology due to its role in tumorigenesis. Several studies have investigated inhibitors of Cdc25A, demonstrating their potential in enhancing the efficacy of existing chemotherapeutic agents.

Table 1: Inhibitors of Cdc25A and Their Effects

Case Study 1: Role of Cdc25A in Breast Cancer

In a study examining breast cancer cell lines, particularly MCF-7, it was found that overexpression of Cdc25A correlated with increased CDK2 activity and poor patient survival outcomes. The use of antisense oligonucleotides targeting Cdc25A resulted in reduced cell proliferation, highlighting its potential as a therapeutic target .

Case Study 2: Cdc25A in Acute Myeloid Leukemia

Research focused on AML cells demonstrated that combining traditional chemotherapy with HDAC inhibitors significantly reduced Cdc25A expression, leading to enhanced apoptosis and decreased cell viability. This suggests that targeting Cdc25A could improve treatment outcomes for patients with AML .

Mechanistic Insights into Cdc25A Activity

Cdc25A's activity is regulated by various kinases and phosphatases, which modulate its stability and function. The protein contains regulatory phosphorylation sites that influence its cellular localization and interaction with CDKs. Understanding these mechanisms can inform the development of targeted therapies that inhibit its function in cancer cells .

Mechanism of Action

Cdc25A (80-93) (human) exerts its effects by dephosphorylating and activating cyclin-dependent kinases (CDKs). This activation is crucial for the progression of the cell cycle from the G1 phase to the S phase. The peptide specifically targets the CDK-cyclin complexes, removing inhibitory phosphate groups and allowing the cell cycle to proceed . This regulation is essential for maintaining proper cell division and preventing uncontrolled cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Cdc25 Family Members

Cdc25A shares structural homology with other Cdc25 isoforms (B and C) in their catalytic domains (Table 1):

Key Findings :

- The catalytic domains of Cdc25A and Cdc25B show high structural similarity to LmACR2, an arsenate reductase, but lack arsenate reductase activity .

- Cdc25A’s nuclear localization in ovarian cancer cells promotes apoptosis via Forkhead transcription factor regulation, while cytoplasmic localization in other cell types enhances survival .

Functional Divergence in Cell Cycle Regulation

Key Findings :

- Cdc25A is uniquely essential for mammalian cell cycle progression, unlike Cdc25B/C .

- Degradation of Cdc25A post-DNA damage is Chk1-dependent, while Cdc25C degradation involves ATM/ATR pathways .

Expression in Human Cancers

Contradictions :

- In colorectal cancer, Cdc25A mRNA is undetectable via Northern blot but detectable via RT-PCR, suggesting low expression levels .

Inhibitor Selectivity and Mechanisms

Key Findings :

Biological Activity

Cdc25A (80-93) is a critical peptide fragment derived from the human Cdc25A protein, which plays a significant role in regulating the cell cycle and apoptosis. This article delves into the biological activity of Cdc25A, focusing on its mechanisms, implications in cancer, and recent research findings.

Overview of Cdc25A Function

Cdc25A is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs) by dephosphorylating inhibitory residues. This action is crucial for cell cycle progression, particularly during the G1/S and G2/M transitions. The protein consists of two main domains: an N-terminal regulatory domain and a C-terminal catalytic domain, which together facilitate its role in cell cycle regulation and response to DNA damage.

- Activation of CDKs :

-

Regulation by Phosphorylation :

- Cdc25A itself is regulated through phosphorylation by various kinases such as Chk1 and GSK3β. These modifications can either enhance or inhibit its activity, impacting cell cycle dynamics .

- Phosphorylation at specific residues can lead to its degradation via ubiquitin-mediated pathways, thus controlling its levels during the cell cycle .

- Role in Apoptosis :

Implications in Cancer

Cdc25A is frequently overexpressed in various cancers, including breast carcinoma and hepatocellular carcinoma. This overexpression correlates with poor prognosis and aggressive tumor behavior. Its role as a transcriptional target of oncogenes like Myc further underscores its importance in cancer biology .

Table 1: Association of Cdc25A with Different Cancer Types

| Cancer Type | Overexpression Rate | Prognostic Impact |

|---|---|---|

| Breast Carcinoma | ~47% | Poor prognosis |

| Hepatocellular Carcinoma | Significant | Unknown |

| Neuroblastoma | ~80% (mRNA level) | Variable |

Recent Research Findings

Recent studies have focused on developing inhibitors targeting Cdc25A to explore therapeutic avenues for cancer treatment:

- Inhibitor Discovery : A pharmacophore-guided approach led to the identification of naphthoquinone-based compounds that inhibit Cdc25 activity. These inhibitors demonstrated significant effects on cell viability and induced apoptosis in cancer cell lines .

- Cell Cycle Effects : Treatment with these inhibitors resulted in G1/S arrest or accumulation at G2/M phase depending on the specific compound used. Flow cytometric analysis confirmed these findings by showing altered DNA content in treated cells .

- Case Studies : In vivo models using zebrafish embryos showed that Cdc25 inhibitors could reduce tumor size and metastasis, indicating their potential for clinical application .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the role of Cdc25A (80-93) in cell cycle regulation?

- Methodological Answer : Researchers employ protein degradation assays (e.g., proteasome inhibition with MG132) to study UV/radiation-induced Cdc25A turnover . Knockdown studies (siRNA/shRNA) in cancer cell lines (e.g., MCF-7) assess Cdc25A's necessity for Cdk2 activation and S-phase entry . Immunohistochemistry (IHC) using monoclonal antibodies (e.g., ab2357) quantifies Cdc25A expression in tumor tissues and correlates it with clinical outcomes .

Q. How is Cdc25A overexpression linked to tumorigenesis in human cancers?

- Methodological Answer : Overexpression is validated via qPCR and Western blot in primary tumors (e.g., 47% of small breast carcinomas) . Functional studies in xenograft models demonstrate that Cdc25A overexpression accelerates tumor growth by dysregulating G1/S transition. Survival analyses (Kaplan-Meier curves) associate high Cdc25A levels with poor prognosis in hepatocellular carcinoma (HCC) and breast cancer .

Q. What techniques assess Cdc25A degradation kinetics in DNA damage responses?

- Methodological Answer : Cycloheximide chase experiments measure protein half-life under genotoxic stress (e.g., UV/etoposide) . Ubiquitination assays (e.g., His6-tagged ubiquitin transfection) coupled with immunoprecipitation identify SCFβ-TRCP-mediated degradation pathways .

Q. How do researchers correlate Cdc25A expression levels with clinical outcomes in cancer patients?

- Methodological Answer : Tissue microarrays (TMAs) stained with phospho-specific antibodies (e.g., ab203618) quantify Cdc25A activation in paraffin-embedded samples . Meta-analyses of HCC datasets (GEO, TCGA) link elevated Cdc25A mRNA to advanced clinical stage and metastasis .

Advanced Research Questions

Q. How do post-translational modifications (PTMs) like acetylation and phosphorylation regulate Cdc25A stability and activity under DNA damage?

- Methodological Answer : Acetylation by ARD1 is detected via co-immunoprecipitation (Co-IP) and deacetylated by HDAC11, extending Cdc25A half-life in response to methyl methanesulfonate (MMS) . Phosphorylation at Ser76/79/82 is analyzed by mass spectrometry and phospho-specific antibodies, revealing Chk1/SCFβ-TRCP-dependent degradation during checkpoint activation .

Q. What methodologies identify Cdc25A interaction partners (e.g., SCFβ-TRCP, FOXM1) in cell cycle checkpoints?

- Methodological Answer : Co-IP and proximity ligation assays (PLA) validate interactions between Cdc25A and FOXM1/CDK1 . In vitro ubiquitination assays with purified SCFβ-TRCP complexes demonstrate non-canonical phosphodegron recognition (pSer79/pSer82) using phosphomimetic mutants .

Q. What in vitro assays demonstrate the role of Cdc25A in CDK activation and G1/S transition?

- Methodological Answer : Phosphatase activity assays using fluorogenic substrates (e.g., O-methylfluorescein phosphate) measure Cdc25A's ability to dephosphorylate CDK2-Tyr15 . Flow cytometry after thymidine block-release tracks S-phase entry in Cdc25A-overexpressing cells .

Q. How do miRNAs like miR-21 and miR-122-5p regulate Cdc25A expression?

- Methodological Answer : Luciferase reporter assays with 3'-UTR constructs confirm miR-21 binding to Cdc25A's regulatory region . CRISPR/Cas9-mediated miR-122-5p knockout in colorectal cancer (CRC) cells rescues Cdc25A expression, analyzed via RNA-seq and functional rescue experiments .

Q. What biochemical evidence supports the non-canonical phosphodegron in Cdc25A recognized by SCFβ-TRCP?

- Methodological Answer : Mutagenesis of Ser79/82 to alanine abolishes β-TRCP binding in pull-down assays . Phosphopeptide mapping by LC-MS/MS identifies damage-induced phosphorylation sites independent of Chk1 .

Q. What genetic models validate Cdc25A as a therapeutic target in cancer?

- Methodological Answer : Conditional knockout mice (e.g., liver-specific Cdc25A deletion) show reduced DMBA-induced tumorigenesis . In CRC, circ_0007142 knockdown (via siRNA) inhibits tumor progression in vivo by disrupting the miR-122-5p/Cdc25A axis .

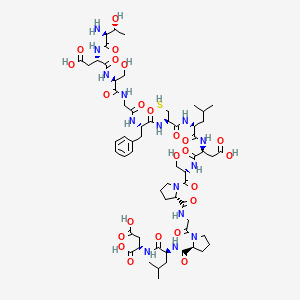

Properties

Molecular Formula |

C60H90N14O24S |

|---|---|

Molecular Weight |

1423.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C60H90N14O24S/c1-28(2)17-32(65-55(92)40(27-99)72-52(89)34(19-31-11-7-6-8-12-31)64-43(78)23-62-49(86)38(25-75)70-53(90)36(21-46(82)83)68-58(95)48(61)30(5)77)50(87)66-35(20-45(80)81)54(91)71-39(26-76)59(96)74-16-10-13-41(74)56(93)63-24-44(79)73-15-9-14-42(73)57(94)67-33(18-29(3)4)51(88)69-37(60(97)98)22-47(84)85/h6-8,11-12,28-30,32-42,48,75-77,99H,9-10,13-27,61H2,1-5H3,(H,62,86)(H,63,93)(H,64,78)(H,65,92)(H,66,87)(H,67,94)(H,68,95)(H,69,88)(H,70,90)(H,71,91)(H,72,89)(H,80,81)(H,82,83)(H,84,85)(H,97,98)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,48+/m1/s1 |

InChI Key |

MISDPONGDAVIAY-KKXVGTAUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.